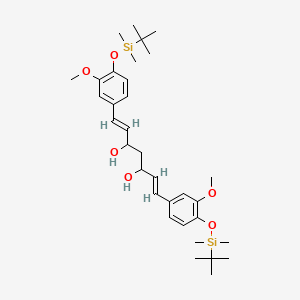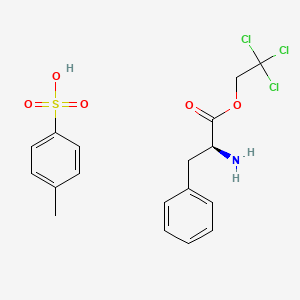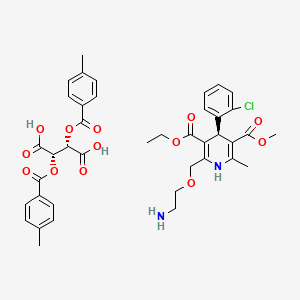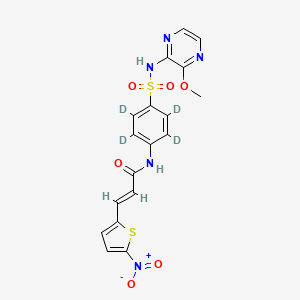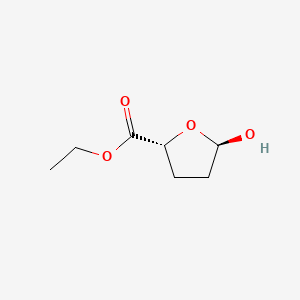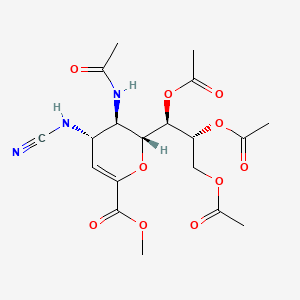
1H-Benzimidazole,1-butyl-7-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole,1-butyl-7-methyl-(9CI) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The compound 1H-Benzimidazole,1-butyl-7-methyl-(9CI) is characterized by the presence of a butyl group at the first position and a methyl group at the seventh position of the benzimidazole ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction of o-phenylenediamine with butyl isocyanate in the presence of a base such as sodium hydroxide can yield the desired product. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing impurities. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,1-butyl-7-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents; reactions can be conducted under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives. Substitution reactions can result in a variety of substituted benzimidazole compounds with different functional groups.
Scientific Research Applications
1H-Benzimidazole,1-butyl-7-methyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1-butyl-7-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole,1-butyl-2-methyl-(9CI)
- 1H-Benzimidazole,1-butyl-5-methyl-(9CI)
- 1H-Benzimidazole,1-butyl-6-methyl-(9CI)
Uniqueness
1H-Benzimidazole,1-butyl-7-methyl-(9CI) is unique due to the specific positioning of the butyl and methyl groups on the benzimidazole ring. This structural arrangement can influence the compound’s chemical reactivity, biological activity, and overall properties. Compared to other similar compounds, 1H-Benzimidazole,1-butyl-7-methyl-(9CI) may exhibit distinct pharmacological profiles and potential therapeutic applications.
Properties
CAS No. |
156725-74-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.274 |
IUPAC Name |
1-butyl-7-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-3-4-8-14-9-13-11-7-5-6-10(2)12(11)14/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
HWQALYNIUDQLNG-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=CC=CC(=C21)C |
Synonyms |
1H-Benzimidazole,1-butyl-7-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


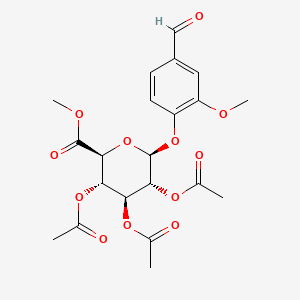
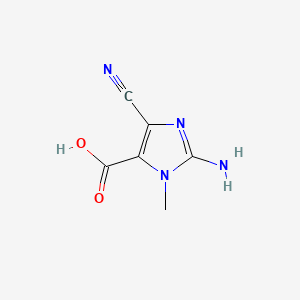
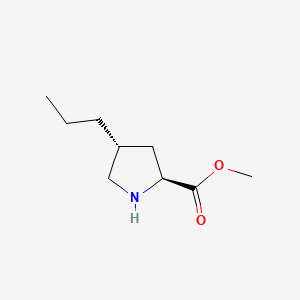
![[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester](/img/structure/B587792.png)

